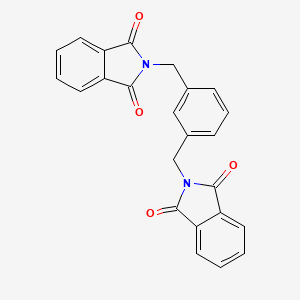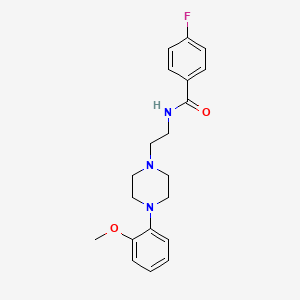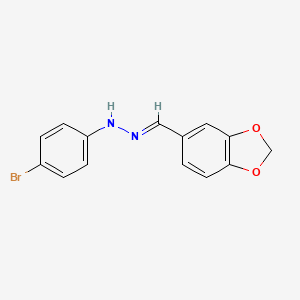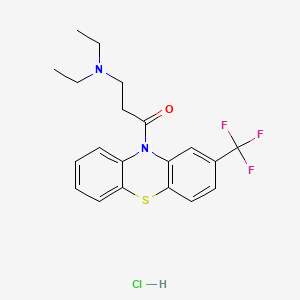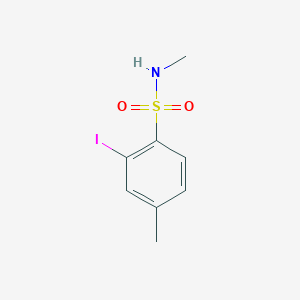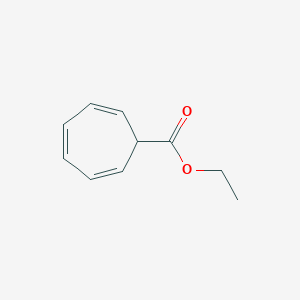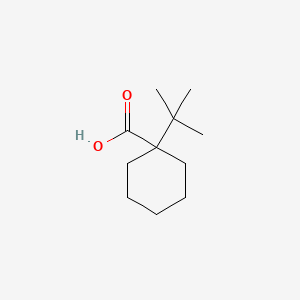
Diethyl 2-fluoro-2-phenylmalonate
概要
説明
Diethyl 2-fluoro-2-phenylmalonate: is an organic compound with the molecular formula C13H15FO4. It is a fluorinated derivative of diethyl malonate, where a fluorine atom is attached to the second carbon of the malonate structure, and a phenyl group is attached to the same carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Fluorination of Diethyl Malonate: The synthesis of this compound typically involves the fluorination of diethyl malonate using reagents like Selectfluor or DAST (Diethylaminosulfur trifluoride).
Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: The industrial production of this compound involves large-scale fluorination and acylation reactions, often carried out in specialized chemical reactors under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as diethyl 2-fluoro-2-phenylmalonic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine atom, leading to the formation of different fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Diethyl 2-fluoro-2-phenylmalonic acid.
Reduction: Diethyl 2-fluoro-2-phenylmalonic alcohol or amine.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Diethyl 2-fluoro-2-phenylmalonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of fluorination on biological molecules and pathways. Medicine: It serves as a precursor in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. Industry: The compound finds applications in the development of advanced materials and polymers with enhanced properties due to the presence of fluorine.
作用機序
The mechanism by which diethyl 2-fluoro-2-phenylmalonate exerts its effects depends on the specific application. In the context of PET imaging, the fluorine-18 isotope is incorporated into the compound, which then undergoes radioactive decay, emitting positrons that are detected by PET scanners to produce detailed images of biological processes.
Molecular Targets and Pathways Involved:
In PET imaging, the compound targets specific biological molecules or pathways that are labeled with fluorine-18, allowing for the visualization of metabolic processes and disease states.
類似化合物との比較
Diethyl malonate
Diethyl fluoromalonate
Diethyl 2-fluoro-2-methylmalonate
Uniqueness: Diethyl 2-fluoro-2-phenylmalonate is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical and physical properties compared to its analogs. The fluorine atom enhances the compound's reactivity and stability, while the phenyl group provides additional structural complexity and potential for further functionalization.
特性
IUPAC Name |
diethyl 2-fluoro-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-11(15)13(14,12(16)18-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGKXSYZACBTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401181 | |
| Record name | diethyl 2-fluoro-2-phenylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2802-98-4 | |
| Record name | diethyl 2-fluoro-2-phenylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
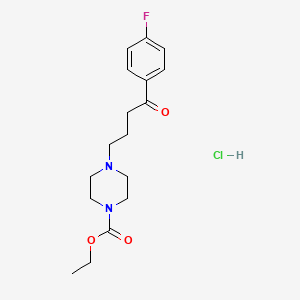
![2,3-Dihydrofuro[2,3-b]pyridine](/img/structure/B1654761.png)
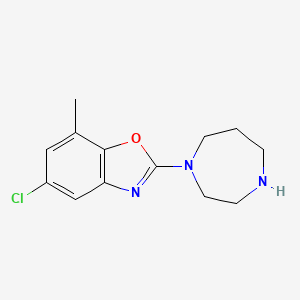
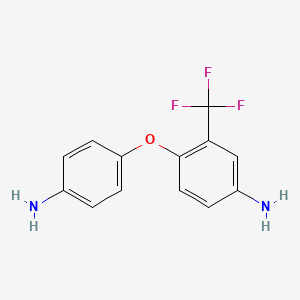
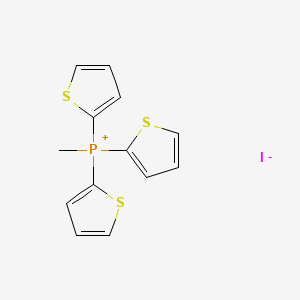
![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid](/img/structure/B1654769.png)
